Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
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Overview
Description
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester is a chemical compound with the molecular formula C16H26O3Si. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl ester group and a tert-butyl dimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester typically involves the reaction of acetic acid with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds through the formation of an intermediate silyl ester, which is then reacted with benzyl alcohol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other silyl groups or protecting groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) and other silylating agents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various silyl-protected derivatives.
Scientific Research Applications
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to protect alcohols and carboxylic acids during multi-step synthesis.
Biology: Utilized in the synthesis of biologically active molecules and natural products.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester involves the formation of a stable silyl ether or ester bond, which protects the functional group from unwanted reactions. The TBDMS group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional group .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 1,1-dimethylethyl ester: Similar in structure but lacks the phenylmethyl ester group.
Acetic acid, 2-(acetylthio)-, 1,1-dimethylethyl ester: Contains an acetylthio group instead of the phenylmethyl ester group.
Uniqueness
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester is unique due to its dual protecting groups (TBDMS and phenylmethyl ester), which provide enhanced stability and selectivity in organic synthesis. This makes it a valuable compound for complex synthetic routes and multi-step reactions .
Properties
IUPAC Name |
benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-12-14(16)17-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGDWMZAJFMSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577907 |
Source
|
Record name | Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-86-0 |
Source
|
Record name | Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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